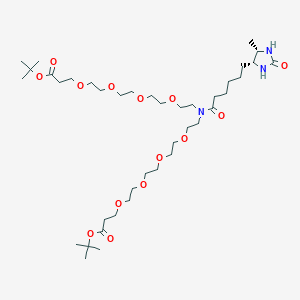

N-Desthiobiotin-N-bis(PEG4-t-butyl ester)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a PEG-based linker compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed for targeted protein degradation, which is a promising approach for the development of targeted therapy drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is synthesized by linking desthiobiotin, a modified form of biotin, with PEG (polyethylene glycol) chains that are terminated with t-butyl protected carboxyl groups. The t-butyl groups can be deprotected under acidic conditions .

Industrial Production Methods

The compound is typically produced in reagent grade for research purposes. It is available in various quantities and is shipped under ambient temperature conditions .

Análisis De Reacciones Químicas

Types of Reactions

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) primarily undergoes deprotection reactions where the t-butyl groups are removed under acidic conditions. This deprotection allows the carboxyl groups to participate in further chemical reactions .

Common Reagents and Conditions

Deprotection: Acidic conditions are used to remove the t-butyl protecting groups.

Linking Reactions: The free carboxyl groups can then be used to link with other molecules, such as in the synthesis of PROTACs.

Major Products Formed

The major products formed from these reactions are the deprotected forms of the compound, which can then be used in further synthetic applications .

Aplicaciones Científicas De Investigación

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is widely used in scientific research, particularly in the development of PROTACs

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Employed in the study of protein degradation pathways.

Medicine: Investigated for its potential in targeted cancer therapies.

Industry: Utilized in the production of research-grade chemicals and reagents .

Mecanismo De Acción

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound contains two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparación Con Compuestos Similares

Similar Compounds

Biotin-PEG4-t-butyl ester: Similar in structure but contains biotin instead of desthiobiotin.

PEG4-t-butyl ester: Lacks the biotin or desthiobiotin moiety.

Desthiobiotin-PEG4: Similar but without the t-butyl protecting groups .

Uniqueness

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is unique due to its combination of desthiobiotin and PEG chains with t-butyl protected carboxyl groups. This structure allows it to be used specifically in the synthesis of PROTACs, providing a versatile tool for targeted protein degradation .

Actividad Biológica

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a synthetic compound that plays a significant role in bioconjugation and targeted therapy, particularly within the context of PROTAC (Proteolysis Targeting Chimera) technology. This article explores its biological activity, synthesis, applications, and relevant case studies.

- Molecular Formula : C₄₀H₆₅N₅O₁₈

- Molecular Weight : 903.97 g/mol

- CAS Number : 2353409-61-5

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is characterized by a branched polyethylene glycol (PEG) structure, which enhances solubility and biocompatibility, making it suitable for various biological applications. Its structure includes a biotin moiety, which facilitates strong interactions with streptavidin, enabling effective targeting and conjugation with proteins.

The compound acts primarily as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system. The N-Desthiobiotin moiety binds to streptavidin or other biotin-binding proteins, while the PEG4-t-butyl ester enhances solubility and stability in biological environments.

Applications in Research

- Bioconjugation : The NHS ester in N-Desthiobiotin-N-bis(PEG4-t-butyl ester) allows for the formation of stable amide bonds with amine-containing biomolecules. This property is widely used for labeling proteins and antibodies for various assays.

- Targeted Drug Delivery : By linking therapeutic agents to this compound, researchers can create targeted therapies that minimize off-target effects and enhance drug efficacy.

Study 1: PROTAC Development

In a recent study, researchers synthesized a series of PROTACs using N-Desthiobiotin-N-bis(PEG4-t-butyl ester) as a linker. The study demonstrated that these PROTACs effectively targeted specific oncogenic proteins for degradation in cancer cell lines, leading to reduced cell viability and increased apoptosis rates .

Study 2: Bioconjugation Efficiency

A comparative analysis was conducted to evaluate the efficiency of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) in bioconjugation reactions. The results indicated that this compound exhibited superior conjugation yields compared to traditional linkers, facilitating rapid labeling of biomolecules for imaging and therapeutic applications .

Biological Activity Data Table

| Property | Value |

|---|---|

| CAS Number | 2353409-61-5 |

| Molecular Weight | 903.97 g/mol |

| Solubility | High (in aqueous media) |

| Binding Affinity (to streptavidin) | High (Ka ~ 10¹⁵ mol⁻¹) |

Research Findings

Recent findings highlight the importance of the PEG linker in enhancing the pharmacokinetics of drug candidates. Studies have shown that compounds utilizing PEG linkers exhibit improved solubility and bioavailability compared to their non-PEG counterparts . Moreover, the incorporation of biotin into drug design has been associated with enhanced targeting capabilities due to the high affinity binding between biotin and streptavidin.

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H75N3O14/c1-33-34(42-38(47)41-33)11-9-8-10-12-35(44)43(15-19-50-23-27-54-31-29-52-25-21-48-17-13-36(45)56-39(2,3)4)16-20-51-24-28-55-32-30-53-26-22-49-18-14-37(46)57-40(5,6)7/h33-34H,8-32H2,1-7H3,(H2,41,42,47)/t33-,34+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUELEIRDQBMWBK-SZAHLOSFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75N3O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.